molecular formula C24H26N4O3 B11198194 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-ethoxyphenyl)acetamide

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11198194
M. Wt: 418.5 g/mol
InChI Key: FGPDZMUBYYTZIS-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a tetrahydroisoquinoline moiety, and a dihydropyrimidinone core.

Preparation Methods

The synthesis of N-(4-ETHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the ethoxyphenyl group: This can be achieved through the ethylation of a phenol derivative.

    Synthesis of the tetrahydroisoquinoline moiety: This step may involve the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

    Construction of the dihydropyrimidinone core: This can be synthesized using the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling reactions: The final step involves coupling the synthesized fragments to form the target compound under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

N-(4-ETHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent fragments.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

N-(4-ETHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can be compared with similar compounds such as:

    N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE: This compound has a similar ethoxyphenyl group but differs in its nitrophenyl substituent.

    N-(4-METHOXYPHENYL)-2-(4-(4-NITROPHENYL)-1-PIPERAZINYL)ACETAMIDE: This compound contains a methoxyphenyl group and a piperazine ring, making it structurally distinct.

    N-(2,6-DIMETHYL-4-NITROPHENYL)ACETAMIDE: This compound features a dimethyl-nitrophenyl group, differing from the ethoxyphenyl group in the target compound.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H26N4O3/c1-3-31-21-10-8-20(9-11-21)26-22(29)16-28-23(30)14-17(2)25-24(28)27-13-12-18-6-4-5-7-19(18)15-27/h4-11,14H,3,12-13,15-16H2,1-2H3,(H,26,29)

InChI Key

FGPDZMUBYYTZIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCC4=CC=CC=C4C3)C

Origin of Product

United States

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